Aurilol

Description

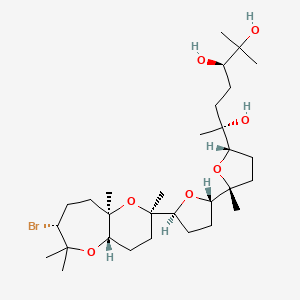

Structure

3D Structure

Properties

Molecular Formula |

C30H53BrO7 |

|---|---|

Molecular Weight |

605.6 g/mol |

IUPAC Name |

(3R,6R)-6-[(2S,5R)-5-[(2S,5S)-5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol |

InChI |

InChI=1S/C30H53BrO7/c1-25(2,33)20(32)12-15-27(5,34)21-13-17-28(6,37-21)22-9-10-23(35-22)29(7)18-14-24-30(8,38-29)16-11-19(31)26(3,4)36-24/h19-24,32-34H,9-18H2,1-8H3/t19-,20-,21+,22+,23+,24+,27-,28-,29-,30-/m1/s1 |

InChI Key |

IBSHOIPKLBGOQX-BTSUPPDFSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@](O1)(CC[C@H](C(O2)(C)C)Br)C)[C@@H]3CC[C@H](O3)[C@]4(CC[C@H](O4)[C@@](C)(CC[C@H](C(C)(C)O)O)O)C |

Canonical SMILES |

CC1(C(CCC2(C(O1)CCC(O2)(C)C3CCC(O3)C4(CCC(O4)C(C)(CCC(C(C)(C)O)O)O)C)C)Br)C |

Synonyms |

aurilol |

Origin of Product |

United States |

Foundational & Exploratory

Aurilol: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin, isolation, and characterization of Aurilol, a cytotoxic bromotriterpene. The information is intended to support research and development efforts in the field of marine natural products and oncology.

Natural Source

This compound is a secondary metabolite produced by the sea hare, Dolabella auricularia. These marine gastropods are known to accumulate a variety of bioactive compounds from their diet, which primarily consists of algae. The presence of this compound and other cytotoxic compounds in Dolabella auricularia is believed to be a chemical defense mechanism against predators. It is important to note that the concentration of this compound and other secondary metabolites in Dolabella auricularia can vary depending on geographical location and the specific algae consumed by the animal.

Isolation Methodology

The isolation of this compound from Dolabella auricularia is typically achieved through a bioassay-guided fractionation process. This method involves a systematic separation of the chemical components of the organism, with each fraction being tested for its biological activity (in this case, cytotoxicity) to guide the subsequent purification steps.

General Experimental Workflow

The following diagram illustrates the general workflow for the bioassay-guided isolation of this compound.

Detailed Experimental Protocol

While the exact protocol from the original isolation study by Suenaga et al. is not fully detailed in the available literature, a representative procedure for the isolation of triterpenoids from marine invertebrates is as follows. This protocol should be adapted and optimized based on specific laboratory conditions and the results of bioassays.

1. Sample Collection and Preparation:

-

Specimens of Dolabella auricularia are collected from their natural habitat.

-

The collected organisms are immediately frozen and then freeze-dried to remove water.

-

The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered sea hare tissue is exhaustively extracted with methanol (MeOH) at room temperature.

-

The resulting methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Bioassay-Guided Fractionation:

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Cytotoxicity Testing: Each of the resulting fractions (n-hexane, EtOAc, n-BuOH, and aqueous) is tested for its cytotoxic activity against a cancer cell line (e.g., HeLa S3 cells). The most active fraction (typically the ethyl acetate fraction for compounds of medium polarity like this compound) is selected for further purification.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol). Fractions are collected and tested for cytotoxicity.

-

Gel Permeation Chromatography: Active fractions from the silica gel column are further purified by gel permeation chromatography (e.g., Sephadex LH-20) using a suitable solvent (e.g., methanol or chloroform/methanol mixtures) to separate compounds based on their size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase or normal-phase HPLC to yield pure this compound.

Characterization of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural determination of this compound. Note: Specific values should be referenced from the primary literature.

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms. |

| ¹³C NMR | Resonances for olefinic carbons, carbons bearing hydroxyl and bromine atoms, and the triterpene skeleton. |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental formula. Fragmentation patterns provide structural clues. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl groups and carbon-carbon double bonds. |

| 2D NMR (COSY, HMQC, HMBC) | Used to establish the connectivity of protons and carbons, confirming the overall structure. |

Biological Activity

This compound has been identified as a cytotoxic agent. Its biological activity is a key factor driving the interest in its isolation and potential as a therapeutic lead compound.

Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against human cervical cancer cells.

| Cell Line | IC₅₀ (µg/mL) |

| HeLa S3 | 4.3 |

This data indicates that this compound exhibits moderate cytotoxic activity. Further studies are required to elucidate its mechanism of action and to evaluate its efficacy and selectivity against a broader range of cancer cell lines. The bioassay-guided fractionation approach is crucial in isolating such compounds from complex natural mixtures.[1]

References

Unveiling the Potent Biological Activity of Aurilide: A Technical Guide

A note on nomenclature: The query "Aurilol" did not yield information on a distinct bioactive compound. It is highly probable that this is a misspelling of "Aurilide," a well-documented and potent marine natural product. This guide will focus on the biological activity of Aurilide.

Aurilide, a 26-membered cyclodepsipeptide originally isolated from the sea hare Dolabella auricularia, has garnered significant attention in the scientific community for its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[1] This technical guide provides a comprehensive overview of the biological activity of Aurilide, with a focus on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: A Mitochondria-Centric Pathway to Apoptosis

The primary mechanism of Aurilide's potent cytotoxicity lies in its ability to induce mitochondria-mediated apoptosis.[2] This process is initiated by the selective binding of Aurilide to Prohibitin 1 (PHB1), a scaffold protein located in the inner mitochondrial membrane.[2] This interaction triggers a cascade of events culminating in programmed cell death.

The binding of Aurilide to PHB1 leads to the activation of the proteolytic processing of Optic Atrophy 1 (OPA1), a dynamin-related GTPase crucial for maintaining mitochondrial cristae structure and fusion.[2] The cleavage of OPA1 disrupts mitochondrial morphology, leading to mitochondrial fragmentation.[3] This disruption of the mitochondrial architecture is a key step in the intrinsic apoptotic pathway. The compromised mitochondria then release pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activate a cascade of caspases, ultimately leading to the execution of apoptosis.[4]

Quantitative Data: Cytotoxic Potency of Aurilide

Aurilide exhibits potent cytotoxic activity against various human cancer cell lines, with IC50 values typically in the nanomolar range. The following table summarizes the reported cytotoxic activities of Aurilide and its naturally occurring analogue, Aurilide B.

| Compound | Cell Line | IC50 (nM) |

| Aurilide | HeLa S3 (Cervical Cancer) | 13 |

| P388 (Mouse Leukemia) | 15 | |

| Aurilide B | NCI-H460 (Lung Cancer) | 2.5 |

| A549 (Lung Cancer) | 10 | |

| DU-145 (Prostate Cancer) | 10 | |

| HCT-116 (Colon Cancer) | 10 | |

| HT-29 (Colon Cancer) | 25 | |

| OVCAR-3 (Ovarian Cancer) | 10 | |

| PANC-1 (Pancreatic Cancer) | 10 | |

| SNB-75 (CNS Cancer) | 10 | |

| UACC-257 (Melanoma) | 10 |

Data compiled from Michon et al., 2021.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Aurilide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of Aurilide on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Aurilide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Aurilide in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted Aurilide solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the Aurilide concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay is used to quantify the induction of apoptosis by Aurilide.

Materials:

-

Cells treated with Aurilide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of Aurilide for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Aurilide-Prohibitin 1 Binding Assay (Co-Immunoprecipitation)

This protocol is designed to demonstrate the interaction between Aurilide and its target protein, PHB1.

Materials:

-

Cell lysate from cells treated with a biotinylated Aurilide probe

-

Anti-PHB1 antibody

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

Elution buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with a biotinylated Aurilide probe. Lyse the cells in lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-PHB1 antibody overnight at 4°C.

-

Bead Incubation: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP to detect the biotinylated Aurilide bound to PHB1.

OPA1 Processing Assay (Western Blot)

This assay is used to observe the cleavage of OPA1 induced by Aurilide.

Materials:

-

Cell lysate from Aurilide-treated cells

-

Primary antibody against OPA1

-

HRP-conjugated secondary antibody

-

Lysis buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with Aurilide for various time points. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against OPA1. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. The appearance of lower molecular weight bands corresponding to cleaved OPA1 indicates processing.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Signaling pathway of Aurilide-induced apoptosis.

Caption: Experimental workflow for Aurilide bioactivity.

References

- 1. Recent Advances and Applications of Experimental Technologies in Marine Natural Product Research [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Aurilide in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurilide, a potent cyclodepsipeptide of marine origin, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of Aurilide, focusing on its molecular interactions and the subsequent cellular signaling pathways it modulates. Through a detailed examination of its effects on mitochondrial integrity and apoptotic processes, this document serves as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

The marine environment is a rich source of structurally diverse and biologically active natural products, many of which hold promise as therapeutic agents. Aurilide, a 26-membered cyclodepsipeptide, has emerged as a lead compound due to its potent cytotoxic activity at nanomolar concentrations.[1][2] Understanding the precise mechanism by which Aurilide exerts its anticancer effects is crucial for its potential development as a clinical candidate. This guide delineates the molecular cascade initiated by Aurilide in cancer cells, leading to programmed cell death.

Core Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway

The primary mechanism of action of Aurilide in cancer cells is the induction of apoptosis through the intrinsic mitochondrial pathway.[3][4] This process is initiated by the specific binding of Aurilide to its direct molecular target, Prohibitin 1 (PHB1), a scaffold protein located in the inner mitochondrial membrane.[3][4]

Binding to Prohibitin 1 (PHB1)

Aurilide selectively binds to Prohibitin 1 (PHB1), a highly conserved protein involved in various cellular processes, including mitochondrial biogenesis, cristae maintenance, and cell survival.[3][5] This interaction is a critical initiating event in the cytotoxic cascade of Aurilide.

Alteration of OPA1 Processing

The binding of Aurilide to PHB1 leads to the activation of the proteolytic processing of Optic Atrophy 1 (OPA1), a dynamin-like GTPase essential for mitochondrial inner membrane fusion and cristae organization.[3][6] OPA1 exists in both long (L-OPA1) and short (S-OPA1) isoforms, and the balance between these forms is critical for maintaining mitochondrial morphology and function.[5][6] Aurilide treatment promotes the cleavage of L-OPA1 into S-OPA1 isoforms.[3]

Mitochondrial Fragmentation and Cristae Remodeling

The shift in the L-OPA1 to S-OPA1 ratio disrupts the delicate balance of mitochondrial dynamics, leading to a profound alteration in mitochondrial morphology. The fusion process is inhibited, and the fission process predominates, resulting in extensive mitochondrial fragmentation.[1][6] This is accompanied by the remodeling of the mitochondrial cristae, the inner membrane folds that are crucial for oxidative phosphorylation.[7]

Induction of Apoptosis

The severe mitochondrial fragmentation and cristae disorganization culminate in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A key event in this process is the release of cytochrome c. Once in the cytosol, cytochrome c triggers the activation of a cascade of caspases, the executioners of apoptosis, leading to the systematic dismantling of the cell and its eventual death.[8]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by Aurilide, leading to apoptosis in cancer cells.

Quantitative Data

The cytotoxic and apoptotic effects of Aurilide have been quantified in various cancer cell lines. The following tables summarize key data.

Table 1: Cytotoxicity of Aurilide and its Analogues in HeLa S3 Cells

| Compound | IC50 (µg/mL) | IC50 (nM) |

| Aurilide (1) | 0.011 | 9.6 |

| Deoxyaurilide (40) | - | 13 |

| Analogue 46 | - | 23 |

| Analogue 47 | - | 29 |

| Analogue 48 | - | 25 |

| Analogue 49 | - | 24 |

| Analogue 50 | - | 30 |

| Data sourced from[1] |

Table 2: Apoptosis Induction in HeLa Cells Treated with Aurilide (Hypothetical Data)

| Aurilide Concentration (nM) | Treatment Time (hours) | Percentage of Apoptotic Cells (%) (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Control) | 24 | 5.2 ± 1.1 | 2.1 ± 0.5 |

| 10 | 24 | 25.8 ± 3.5 | 8.3 ± 1.2 |

| 50 | 24 | 65.4 ± 5.1 | 15.7 ± 2.3 |

| 0 (Control) | 48 | 6.1 ± 1.3 | 3.5 ± 0.8 |

| 10 | 48 | 45.2 ± 4.2 | 25.9 ± 3.1 |

| 50 | 48 | 80.1 ± 6.8 | 40.2 ± 4.5 |

| This table presents hypothetical data for illustrative purposes, as specific quantitative data for Aurilide-induced apoptosis percentages in HeLa cells was not available in the searched literature. |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with Aurilide (Hypothetical Data)

| Aurilide Concentration (nM) | Treatment Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 24 | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |

| 10 | 24 | 68.2 ± 3.5 | 15.7 ± 2.1 | 16.1 ± 1.8 |

| 50 | 24 | 75.1 ± 4.1 | 8.9 ± 1.5 | 16.0 ± 2.0 |

| This table presents hypothetical data for illustrative purposes, as specific quantitative data for Aurilide's effect on cell cycle distribution in HeLa cells was not available in the searched literature. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Aurilide on cancer cells.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of Aurilide (e.g., ranging from pM to µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Aurilide treatment.

Protocol:

-

Cell Treatment: Seed HeLa cells in 6-well plates and treat with desired concentrations of Aurilide for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL3 channel.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after Aurilide treatment.

Protocol:

-

Cell Treatment: Culture HeLa cells and treat with Aurilide at various concentrations for a defined period (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing.[10][11] Incubate at -20°C for at least 2 hours.[11]

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a solution containing Propidium Iodide (PI) and RNase A.[10][11]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Western Blot Analysis of OPA1 Cleavage

This technique is used to visualize the proteolytic processing of OPA1.

Workflow Diagram:

Protocol:

-

Sample Preparation: Treat HeLa cells with Aurilide. Isolate mitochondria if desired.[7][12] Lyse cells or mitochondria in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a gradient SDS-polyacrylamide gel to resolve the different OPA1 isoforms.[13][14]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST.

-

Incubate the membrane with a primary antibody specific for OPA1.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities corresponding to L-OPA1 and S-OPA1 isoforms to determine the extent of cleavage.

Conclusion

Aurilide represents a promising anticancer agent with a well-defined mechanism of action that centers on the induction of mitochondrial apoptosis. Its ability to specifically target Prohibitin 1 and trigger the proteolytic processing of OPA1 provides a clear molecular basis for its potent cytotoxicity. The detailed understanding of this pathway, as outlined in this guide, offers a solid foundation for further preclinical and clinical investigation of Aurilide and its analogues as novel cancer therapeutics. The provided experimental protocols serve as a practical resource for researchers aiming to study the effects of Aurilide and other compounds that modulate mitochondrial dynamics and apoptosis.

References

- 1. Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cell lines ic50: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Marine natural product aurilide activates the OPA1-mediated apoptosis by binding to prohibitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chanlab.caltech.edu [chanlab.caltech.edu]

- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial isolation from HeLa cells protocol v1 [protocols.io]

- 12. Creating Optimal Conditions for OPA1 Isoforms by Western Blot in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Total Synthesis of (+)-Aurilol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Aurilol, a cytotoxic bromotriterpene polyether isolated from the sea hare Dolabella auricularia, presents a formidable synthetic challenge due to its complex polycyclic architecture and multiple stereocenters. Its unique structure, featuring a 2,8-dioxabicyclo[5.4.0]undecane A,B ring system with a neopentylic bromine atom and 1,3-diaxial dimethyl groups, has garnered significant attention from the synthetic community. This technical guide provides an in-depth analysis of the first asymmetric total synthesis of (+)-Aurilol, as accomplished by the research group of Mori. A key feature of this synthesis is a biomimetic, regio- and stereocontrolled cascade cyclization for the formation of the A-D ether rings. This work not only achieved the synthesis of the natural product but also unequivocally established its complete stereostructure. The overall synthesis was completed in 21 steps with an overall yield of 4.74% from the starting material.[1]

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic analysis for (+)-Aurilol hinges on a convergent strategy, dissecting the molecule into key fragments that can be assembled efficiently. The core of the synthetic plan involves the late-stage construction of the polyether skeleton through a biomimetic cascade cyclization, mimicking the proposed biosynthetic pathway of related oxasqualenoids.

Caption: Retrosynthetic analysis of (+)-Aurilol.

The key disconnection points are the ether linkages, which are envisioned to be formed in a domino reaction from a polyepoxide precursor. This precursor is assembled from three main fragments, each synthesized from readily available chiral starting materials.

Synthesis of the Key Fragments

The successful execution of the total synthesis relies on the efficient and stereocontrolled preparation of three key fragments. The synthesis of each fragment is summarized below with key quantitative data.

Synthesis of the Left-Hand Fragment

Detailed experimental protocols for the synthesis of the Left-Hand Fragment will be provided in a subsequent section.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity |

| 1 | Asymmetric Alkylation | LDA, R-I, THF, -78 °C | Alkylated Ester | 92 | >95:5 dr |

| 2 | Reduction | DIBAL-H, CH2Cl2, -78 °C | Chiral Aldehyde | 98 | - |

| 3 | Wittig Reaction | Ph3P=CH2, THF, 0 °C | Terminal Olefin | 85 | - |

| 4 | Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °C | Epoxy Alcohol | 95 | >98% ee |

| 5 | Protection | TBDPSCl, Imidazole, DMF | Silyl Ether | 99 | - |

Synthesis of the Central Fragment

Detailed experimental protocols for the synthesis of the Central Fragment will be provided in a subsequent section.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity |

| 1 | Grignard Addition | MeMgBr, THF, 0 °C | Tertiary Alcohol | 90 | - |

| 2 | Oxidation | DMP, CH2Cl2 | Enone | 96 | - |

| 3 | Michael Addition | Me2CuLi, THF, -78 °C | Ketone | 88 | >90:10 dr |

| 4 | Reduction | NaBH4, CeCl3, MeOH, -78 °C | Alcohol | 97 | >95:5 dr |

| 5 | O-Methylation | NaH, MeI, THF | Methyl Ether | 94 | - |

Synthesis of the Right-Hand Fragment

Detailed experimental protocols for the synthesis of the Right-Hand Fragment will be provided in a subsequent section.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity |

| 1 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H2O | Diol | 93 | >99% ee |

| 2 | Acetonide Protection | 2,2-DMP, CSA, Acetone | Acetonide | 98 | - |

| 3 | Ozonolysis | O3, CH2Cl2; then Me2S | Aldehyde | 91 | - |

| 4 | Horner-Wadsworth-Emmons | (EtO)2P(O)CH2CO2Et, NaH, THF | α,β-Unsaturated Ester | 87 | >95:5 E/Z |

| 5 | Reduction | DIBAL-H, CH2Cl2, -78 °C | Allylic Alcohol | 96 | - |

Assembly of Fragments and Biomimetic Cascade Cyclization

The culmination of the synthetic effort is the coupling of the three fragments followed by the key biomimetic cascade cyclization.

Caption: Workflow for fragment assembly and cascade cyclization.

The fully assembled acyclic precursor, containing precisely positioned epoxide functionalities, is subjected to a Lewis acid to initiate the cascade cyclization. This remarkable transformation proceeds through a series of regio- and stereoselective 6-exo-tet and 5-exo-tet cyclizations to furnish the core polyether structure of (+)-Aurilol.

Key Experimental Protocols

Sharpless Asymmetric Epoxidation (Left-Hand Fragment, Step 4)

To a solution of the allylic alcohol (1.0 equiv) in dry CH2Cl2 (0.1 M) at -20 °C was added Ti(OiPr)4 (0.1 equiv) and (+)-diethyl tartrate ((+)-DET, 0.12 equiv). The mixture was stirred for 30 minutes, after which a solution of tert-butyl hydroperoxide (TBHP, 1.5 equiv) in toluene (B28343) was added dropwise. The reaction was stirred at -20 °C for 4 hours, or until TLC analysis indicated complete consumption of the starting material. The reaction was quenched by the addition of a 10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature. The layers were separated, and the aqueous layer was extracted with CH2Cl2 (3 x). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (EtOAc/hexanes) to afford the epoxy alcohol.

Biomimetic Cascade Cyclization

To a solution of the polyepoxide precursor (1.0 equiv) in dry CH2Cl2 (0.001 M) at -78 °C was added freshly distilled boron trifluoride diethyl etherate (BF3·OEt2, 1.1 equiv) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the addition of saturated aqueous NaHCO3 solution. The mixture was allowed to warm to room temperature, and the layers were separated. The aqueous layer was extracted with CH2Cl2 (3 x). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by preparative HPLC to yield (+)-Aurilol.

Conclusion

The total synthesis of (+)-Aurilol by Mori and his team stands as a landmark achievement in natural product synthesis. The strategic use of a biomimetic cascade cyclization not only provided an elegant and efficient route to this complex molecule but also enabled the unambiguous determination of its absolute and relative stereochemistry. The methodologies and strategies developed in this synthesis have had a significant impact on the field of polyether synthesis and continue to inspire new approaches to other complex natural products. This technical guide provides a comprehensive overview of this seminal work, offering valuable insights for researchers and professionals in the fields of organic synthesis and drug discovery.

References

The Stereochemical Elucidation of Aurilol: A Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aurilol, a novel cytotoxic bromotriterpene polyether isolated from the sea hare Dolabella auricularia, presents a formidable challenge in stereochemical assignment due to its complex cyclic and acyclic systems containing multiple stereocenters, including quaternary carbons.[1][2] This guide provides a comprehensive overview of the determination of this compound's intricate three-dimensional structure, a critical aspect for its potential therapeutic applications. The complete stereostructure was ultimately assigned through a combination of spectroscopic analysis, chemical degradation, and, decisively, through its first asymmetric total synthesis.[1]

Initial Structure Elucidation from Natural Product

The gross structure of this compound was initially established as a bromotriterpene containing four ether rings through extensive spectroscopic analysis.[2] The primary challenge lay in determining the relative and absolute configurations of its numerous stereocenters.

Relative Stereochemistry of Rings A and B

The relative stereochemistry of the A and B rings was deduced from a combination of ¹H-¹H coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY) data.[2] These non-invasive NMR techniques provided insights into the spatial proximity of protons within the molecule.

| Proton Pair | NOESY Correlation | ¹H-¹H Coupling Constant (J) | Inferred Stereochemical Relationship |

| H-1 / H-3 | Observed | - | 1,3-diaxial relationship |

| H-1 / H-7 | Observed | - | Proximity suggesting a specific ring conformation |

| H-3 / H-7 | Observed | - | Reinforces the proposed conformation of the A/B ring system |

| H-8b / H-26 | Observed | - | Indicated proximity of the axial methyl group and H-8b |

| H-8b / H-27 | Observed | - | Indicated proximity of the axial methyl group and H-8b |

| H-26 / H-27 | Observed | - | Confirmed the gem-dimethyl group orientation |

| H-7 / H-8b | - | 11.2 Hz | Large coupling constant indicative of a trans-diaxial relationship |

Based on these data, the relative configuration at C3, C6, C7, and C10 was proposed as 3R, 6R, 7S, and 10R.[2]

Relative Stereochemistry of Ring C

The stereochemistry of the C ring was determined by chemical degradation. Ozonolysis of this compound followed by reduction and acetylation yielded two diastereomeric products. Comparison of the ¹H NMR spectra of these synthetic products with that of the natural product derivative allowed for the assignment of the relative stereochemistry of ring C as trans.[2]

Absolute Stereochemistry

The absolute configuration of the secondary hydroxyl groups at C7 and C22 was determined using a modified Mosher's method.[2] This chemical derivatization technique allows for the assignment of absolute stereochemistry by analyzing the ¹H NMR chemical shift differences between the (R)- and (S)-MTPA esters of the alcohol. The results established the absolute stereochemistry of C7 as S and C22 as R.[2] Combining this with the relative stereochemistry determined for the ring systems, the absolute configuration of five stereocenters in this compound was assigned as 3R, 6R, 7S, 10R, and 22R.[2]

Definitive Stereochemical Assignment through Total Synthesis

While spectroscopic and chemical methods provided a strong foundation, the complete and unambiguous determination of this compound's stereostructure, particularly at the quaternary carbons within the acyclic portions, necessitated its total synthesis.[1] The first asymmetric total synthesis of (+)-aurilol not only confirmed the previously assigned stereocenters but also definitively established the remaining unknown configurations.[1]

The synthetic strategy involved a highly regio- and stereocontrolled biogenetic-like formation of the A-D ether rings.[1] This approach allowed for the precise installation of each stereocenter, ultimately leading to a synthetic sample with identical spectroscopic data and specific rotation to the natural product, thereby confirming the complete stereostructure of (+)-aurilol.[1] The synthesis revealed the previously unknown relative configuration to be erythro.[1]

Experimental Protocols

Modified Mosher's Method for Absolute Stereochemistry of C7 and C22

Objective: To determine the absolute configuration of the secondary alcohols at C7 and C22.

Procedure:

-

A sample of this compound is dissolved in pyridine.

-

The solution is divided into two equal portions.

-

To one portion, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) is added.

-

To the second portion, (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) is added.

-

The reactions are allowed to proceed to completion, yielding the (S)- and (R)-MTPA esters of this compound, respectively.

-

The products are purified by chromatography.

-

¹H NMR spectra are recorded for both the (S)- and (R)-MTPA esters.

-

The chemical shifts (δ) of the protons adjacent to the newly formed ester linkage are carefully measured.

-

The difference in chemical shifts (Δδ = δS - δR) is calculated for these protons.

-

A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the alcohol.

Diagrams

Caption: Workflow for the stereochemical elucidation of this compound.

Caption: Logical flow of the modified Mosher's method.

References

Aurilol: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurilol, a potent 26-membered cyclodepsipeptide of marine origin, has garnered significant attention in the scientific community for its powerful cytotoxic effects against a range of cancer cell lines. First isolated in 1996 from the sea hare Dolabella auricularia, this natural product has demonstrated promising potential as an anticancer agent.[1] Its unique molecular architecture and complex stereochemistry have made it a challenging and attractive target for total synthesis. This compound exerts its biological activity by inducing apoptosis through a mitochondrial-dependent pathway. Specifically, it binds to the mitochondrial inner membrane protein prohibitin 1 (PHB1), triggering the proteolytic processing of Optic Atrophy 1 (OPA1), which leads to mitochondrial fragmentation and subsequent cell death.[2] This technical guide provides an in-depth overview of the discovery, history, total synthesis, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Discovery and History

This compound was first isolated in 1996 by Suenaga and colleagues from a specimen of the sea hare Dolabella auricularia collected in the Sea of Japan. This marine mollusk is known to accumulate secondary metabolites from its diet, which often includes cyanobacteria. Subsequent studies have identified various members of the aurilide family from marine cyanobacteria, suggesting these microorganisms as the likely original producers of these compounds. The potent cytotoxicity of this compound against HeLa S3 cells, with an IC50 of 0.011 μg/mL, immediately highlighted its potential as a lead compound in cancer research.

Chemical Structure and Properties

This compound is a 26-membered cyclodepsipeptide, a class of compounds characterized by a macrocyclic structure containing both peptide and ester bonds. Its complex structure features a pentapeptide core and a polyketide chain. The intricate arrangement of multiple stereocenters within the molecule contributes to its specific biological activity and presents a significant challenge for chemical synthesis.

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The following tables summarize the available quantitative data on its biological activity.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa S3 | Cervical Cancer | 11 | [1] |

| A549 | Lung Cancer | Data not available in provided search results | |

| P388 | Leukemia | Data not available in provided search results | |

| L1210 | Leukemia | Data not available in provided search results |

Note: The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway

This compound's primary mechanism of action involves the induction of apoptosis through a mitochondrial-dependent signaling cascade. The key molecular target of this compound is prohibitin 1 (PHB1), a protein located in the inner mitochondrial membrane that plays a role in mitochondrial morphology and function.[2]

The binding of this compound to PHB1 initiates a series of events culminating in programmed cell death:

-

Binding to Prohibitin 1 (PHB1): this compound directly interacts with PHB1 in the mitochondria.[2]

-

Activation of OPA1 Processing: This interaction leads to the activation of the proteolytic processing of Optic Atrophy 1 (OPA1), a dynamin-like GTPase essential for mitochondrial inner membrane fusion.[2]

-

Mitochondrial Fragmentation: The cleavage of OPA1 disrupts the balance between mitochondrial fusion and fission, leading to extensive mitochondrial fragmentation.[2]

-

Apoptosis Induction: The fragmented mitochondria are a hallmark of cellular stress and a trigger for the intrinsic apoptotic pathway, which involves the activation of caspases and ultimately leads to cell death.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the discovery, synthesis, and mechanism of action of this compound.

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. While a detailed, step-by-step protocol for the exact synthesis of the natural product this compound is extensive and proprietary to the research groups that have accomplished it, the general strategy involves the synthesis of two key fragments: the pentapeptide subunit and the polyketide moiety, followed by their coupling and macrocyclization. The following is a generalized workflow based on reported syntheses of Aurilide family members.

Experimental Workflow: Total Synthesis of this compound

Caption: Generalized workflow for the total synthesis of this compound.

Key Reagents and Protecting Groups:

-

Solid-Phase Peptide Synthesis (SPPS): Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for α-amino groups. Resins such as Wang or Rink amide resin. Coupling reagents like HBTU, HATU, or DIC/HOBt.

-

Polyketide Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) for stereocontrol. Protecting groups such as TBDMS (tert-butyldimethylsilyl) or PMB (p-methoxybenzyl) for hydroxyl groups.

-

Fragment Coupling: Esterification reagents like EDC/DMAP.

-

Macrocyclization: Macrolactamization reagents such as DPPA or HATU under high dilution conditions to favor intramolecular cyclization.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line (e.g., HeLa S3).

Materials:

-

HeLa S3 cells (or other cancer cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Prohibitin 1 Binding Assay (Co-Immunoprecipitation)

This protocol is designed to demonstrate the interaction between this compound and its target protein, prohibitin 1 (PHB1).

Materials:

-

Cancer cells expressing PHB1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PHB1 antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

This compound

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies for Western blotting (anti-PHB1 and an appropriate secondary antibody)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control for a specified time. Harvest and lyse the cells in ice-cold lysis buffer.

-

Pre-clearing Lysate: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-PHB1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-PHB1 antibody to confirm the immunoprecipitation of PHB1. The presence of other co-eluted proteins would indicate an interaction.

OPA1 Processing Assay (Western Blot)

This protocol is for detecting the cleavage of OPA1 in response to this compound treatment.

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and Western blot apparatus

-

Anti-OPA1 antibody (that recognizes both long and short forms)

-

Loading control antibody (e.g., anti-actin or anti-tubulin)

-

Appropriate secondary antibodies

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for different time points. Lyse the cells and determine the protein concentration.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-OPA1 antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Analyze the band intensities for the long and short forms of OPA1. A decrease in the long form and an increase in the short form in this compound-treated samples compared to the control indicates OPA1 processing.

Mitochondrial Fragmentation Assay (Fluorescence Microscopy)

This protocol is for visualizing changes in mitochondrial morphology after this compound treatment.

Materials:

-

Cancer cells

-

Glass-bottom dishes or chamber slides

-

This compound

-

MitoTracker Red CMXRos (or other suitable mitochondrial stain)

-

Formaldehyde (B43269) (for fixing)

-

Mounting medium with DAPI

-

Fluorescence microscope (confocal recommended)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with this compound at various concentrations and for different durations.

-

Mitochondrial Staining: During the last 30 minutes of treatment, add MitoTracker Red CMXRos to the culture medium to a final concentration of 100-200 nM and incubate at 37°C.

-

Fixation and Mounting: Wash the cells with pre-warmed PBS, fix with 4% formaldehyde for 15 minutes at room temperature, and then wash again with PBS. Mount the coverslips using a mounting medium containing DAPI to stain the nuclei.

-

Imaging: Visualize the mitochondrial morphology using a fluorescence microscope. Acquire images using appropriate filter sets for the mitochondrial stain and DAPI.

-

Analysis: In control cells, mitochondria typically appear as an interconnected tubular network. In this compound-treated cells, observe for a shift towards a more fragmented, punctate mitochondrial morphology.

Apoptosis Assay (Caspase-3/7 Activation)

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Cancer cells

-

96-well white-walled, clear-bottom plates

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the cytotoxicity assay.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: An increase in luminescence in the this compound-treated samples compared to the vehicle control indicates the activation of caspase-3 and/or -7, and thus, apoptosis.

Conclusion

This compound stands out as a potent marine natural product with significant potential for development as an anticancer therapeutic. Its well-defined mechanism of action, involving the targeted induction of mitochondrial apoptosis through interaction with prohibitin 1, provides a solid foundation for further preclinical and clinical investigation. The synthetic challenges posed by its complex structure have been met with innovative chemical strategies, enabling the production of this compound and its analogues for structure-activity relationship studies. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to further explore the fascinating biology of this compound and to advance its journey from a marine discovery to a potential clinical candidate.

References

Unveiling the Therapeutic Potential of Aurilide: A Technical Guide to Its Molecular Targets

A Note on Nomenclature: The query specified "Aurilol." However, the preponderance of scientific literature refers to a potent class of marine-derived cyclodepsipeptides as "Aurilides." This guide will focus on the well-documented activities of Aurilides, assuming "this compound" to be a likely variant or misspelling of this established compound class.

Introduction

The marine environment is a vast reservoir of unique and biologically active natural products, many of which hold significant promise for therapeutic development. Among these, the Aurilide family of cyclodepsipeptides, originally isolated from the sea hare Dolabella auricularia, has garnered substantial interest within the scientific community.[1][2] These macrolides exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines, often at nanomolar concentrations, positioning them as promising candidates for novel anticancer agents.[3][4] This technical guide provides an in-depth exploration of the molecular targets of Aurilide, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological functions. The primary focus will be on its well-established role in inducing apoptosis through the modulation of mitochondrial dynamics.

Primary Therapeutic Target: Prohibitin 1 (PHB1) and the Induction of Mitochondrial Apoptosis

The cornerstone of Aurilide's cytotoxic activity lies in its specific interaction with Prohibitin 1 (PHB1), a highly conserved protein primarily located in the inner mitochondrial membrane.[5][6] PHB1 is a crucial component of the prohibitin complex, which acts as a scaffold to regulate mitochondrial integrity, cristae morphology, and cell survival.[5]

The Aurilide-PHB1-OPA1 Signaling Cascade

The binding of Aurilide to PHB1 initiates a cascade of events culminating in apoptosis.[6] This signaling pathway is a prime example of targeted therapy at the organelle level.

-

Binding to Prohibitin 1: Aurilide selectively binds to PHB1, disrupting its normal function within the prohibitin complex.[5][6]

-

Activation of OPA1 Processing: This interaction leads to the proteolytic cleavage of Optic Atrophy 1 (OPA1), a dynamin-like GTPase that is essential for maintaining mitochondrial cristae structure and inner membrane fusion.[3][5]

-

Mitochondrial Fragmentation: The processing of OPA1 results in the disruption of mitochondrial fusion, leading to widespread mitochondrial fragmentation.[3][4]

-

Apoptosis Induction: The fragmented and dysfunctional mitochondria release pro-apoptotic factors, such as cytochrome c, into the cytoplasm, activating the caspase cascade and ultimately leading to programmed cell death.[3]

Secondary and Potential Therapeutic Targets

While the PHB1-OPA1 axis is the most well-characterized pathway for Aurilide-induced cytotoxicity, emerging evidence suggests the involvement of other molecular targets that could be exploited for therapeutic benefit.

ATPase Na+/K+ Transporting Subunit Alpha 1 (ATP1A1)

A quantitative shRNA screen identified that the downregulation of ATP1A1, the alpha-1 subunit of the Na+/K+-ATPase, significantly sensitizes cancer cells to Aurilide B.[7] This finding suggests that ATP1A1 may play a role in regulating mitochondria-mediated apoptosis and that co-treatment with an ATP1A1 inhibitor, such as ouabain, could potentiate the cytotoxic effects of Aurilide.[7] Further investigation into the interaction between Aurilide and ATP1A1 could unveil novel combination therapy strategies.

Quantitative Data on Cytotoxic Activity

The potent anticancer activity of the Aurilide family has been demonstrated across a wide range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for Aurilide and its naturally occurring analogs.

Table 1: Cytotoxic Activities of Natural Aurilide Class Members [3]

| Compound | Cancer Cell Line | IC50 (nM) |

| Aurilide | HeLa S3 | 11 |

| P388 | 1.3 | |

| Aurilide B | NCI-H460 | 10 |

| P388 | 40 | |

| Aurilide C | NCI-H460 | 50 |

| P388 | 130 | |

| Kulokekahilide-2 | HCT-116 | 4.2 |

| NCI-H460 | 7.5 | |

| P388 | 14.6 | |

| A549 | 59.1 | |

| Palau'amide | HCT-116 | 13 |

| Odoamide | P388 | 26.3 |

| HCT-116 | 4.2 | |

| Lagunamide A | P388 | 6.4 |

| A549 | 20.2 | |

| HCT-8 | 58.8 | |

| PC-3 | 2.5 | |

| SK-OV-3 | 3.8 | |

| BJ | 1.6 | |

| BJ shp53 | 2.9 | |

| Lagunamide B | P388 | 20.5 |

| A549 | 5.2 | |

| Lagunamide C | P388 | 24.4 |

| A549 | 2.6 | |

| HCT-8 | 4.5 | |

| PC-3 | 2.1 | |

| SK-OV-3 | 2.4 | |

| Lagunamide D | P388 | 7.1 |

| Lagunamide D' | P388 | 68.2 |

Table 2: Cytotoxicity of Aurilide and Synthetic Analogues against HeLa S3 Cells [3]

| Compound | IC50 (nM) |

| Aurilide (1) | 11 |

| Deoxyaurilide (40) | 23 |

| Analogue 46 | 18 |

| Analogue 47 | 20 |

| Analogue 48 | 15 |

| Analogue 49 | 13 |

| Analogue 50 | 16 |

Detailed Experimental Protocols

A comprehensive understanding of Aurilide's mechanism of action has been achieved through a series of key experiments. The following sections provide an overview of the methodologies for these assays.

Prohibitin 1 Binding Assay

Objective: To demonstrate the direct interaction between Aurilide and PHB1.

Methodology: This assay is typically performed using an affinity chromatography approach.

-

Probe Synthesis: A biotinylated analogue of Aurilide is synthesized to serve as a molecular probe.[3]

-

Affinity Matrix Preparation: The biotinylated Aurilide is immobilized on streptavidin-coated beads.

-

Cell Lysate Incubation: The affinity matrix is incubated with cell lysates (e.g., from HeLa cells) to allow for the binding of interacting proteins.

-

Washing and Elution: The beads are washed extensively to remove non-specific binders. The specifically bound proteins are then eluted.

-

Protein Identification: The eluted proteins are identified using mass spectrometry. PHB1 is expected to be a major hit.

-

Validation: The interaction can be further validated by competitive binding assays, where the binding of the probe is competed off by an excess of non-biotinylated Aurilide.

Mitochondrial Fragmentation Imaging

Objective: To visualize the effect of Aurilide on mitochondrial morphology.

Methodology: This is a fluorescence microscopy-based assay.

-

Cell Culture and Staining: Cancer cells (e.g., HeLa) are cultured on glass-bottom dishes. The mitochondria are then stained with a fluorescent dye such as MitoTracker Red CMXRos.

-

Aurilide Treatment: The cells are treated with Aurilide at various concentrations and for different time points.

-

Live-Cell Imaging: The cells are imaged using a confocal microscope equipped with an environmental chamber to maintain physiological conditions.

-

Image Analysis: The mitochondrial morphology is analyzed. In untreated cells, mitochondria typically form a tubular network. In Aurilide-treated cells, a shift to a fragmented, punctate morphology is observed.[8][9][10]

OPA1 Processing Western Blot

Objective: To detect the cleavage of OPA1 in response to Aurilide treatment.

Methodology: This standard molecular biology technique is used to analyze protein expression and processing.[1][11][12][13][14]

-

Cell Treatment and Lysis: Cells are treated with Aurilide, and whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for OPA1, which can detect both the long and short isoforms. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate. An increase in the intensity of the lower molecular weight bands (short isoforms) and a decrease in the higher molecular weight bands (long isoforms) in Aurilide-treated samples indicate OPA1 processing.

Conclusion and Future Directions

Aurilide and its analogues represent a promising class of marine-derived compounds with potent anticancer activity. Their well-defined mechanism of action, centered on the targeted disruption of mitochondrial integrity through the PHB1-OPA1 axis, provides a strong rationale for their further development as therapeutic agents. The identification of ATP1A1 as a potential synergistic target opens up new avenues for combination therapies that could enhance efficacy and overcome potential resistance mechanisms. Future research should focus on optimizing the therapeutic index of Aurilide analogues through medicinal chemistry efforts, conducting comprehensive preclinical in vivo studies to evaluate their efficacy and safety profiles, and further exploring the interplay between PHB1, OPA1, and other cellular pathways to fully elucidate the therapeutic potential of this remarkable class of natural products. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate and harness the power of Aurilides in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Marine natural product aurilide activates the OPA1-mediated apoptosis by binding to prohibitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. A quantitative shRNA screen identifies ATP1A1 as a gene that regulates cytotoxicity by aurilide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Creating Optimal Conditions for OPA1 Isoforms by Western Blot in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Aurilol and the Aurilide Family: A Technical Guide to a Class of Potent Marine-Derived Cytotoxic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of aurilol and its relationship to the aurilide family, a group of potent cytotoxic depsipeptides of marine origin. This compound, a structurally distinct bromotriterpene, and the aurilide family, characterized by their complex cyclic peptide structure, both exhibit significant anticancer properties. This document details their discovery, chemical structures, and mechanisms of action, with a focus on the aurilide family's interaction with prohibitin 1 (PHB1) to induce mitochondria-mediated apoptosis. Comprehensive quantitative data on their cytotoxic activities are presented in tabular format for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area of marine natural products.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, offering a promising frontier for the discovery of novel therapeutic agents. Among these, this compound and the aurilide family of compounds have emerged as potent cytotoxic agents with potential for development as anticancer drugs.

This compound is a novel cytotoxic bromotriterpene isolated from the sea hare Dolabella auricularia.[1][2] Its unique chemical structure sets it apart from the more extensively studied aurilide family.

The aurilide family are cyclic depsipeptides, primarily isolated from marine cyanobacteria.[2][3][4][5] The inaugural member, aurilide, was first isolated in 1996 from the sea hare Dolabella auricularia, which is believed to sequester the compound from its diet of cyanobacteria.[3][4] Members of this family are characterized by a common structural framework consisting of a pentapeptide, a polyketide, and an α-hydroxy ester subunit.[2][3][4][5] They have demonstrated potent cytotoxic activity against a range of cancer cell lines, often in the nanomolar to picomolar range.[3][4]

This guide will explore the distinct characteristics of this compound and the broader aurilide family, their relationship, and their potential as anticancer agents.

Chemical Structure and Physicochemical Properties

This compound

This compound is a bromotriterpene with a complex tetracyclic ether structure. Its molecular formula is C₃₀H₅₃BrO₇. The structure of this compound was elucidated through spectroscopic analysis.

The Aurilide Family

The aurilide family members are 26-membered cyclodepsipeptides.[3][4] Their general structure is composed of three key subunits:

-

A Pentapeptide Core: This core typically contains N-methylated amino acids.

-

A Polyketide Moiety: A long-chain polyketide unit contributes to the macrocyclic ring.

-

An α-Hydroxy Ester Subunit: This unit closes the macrocyclic ring.

Structural variations among different aurilide family members arise from differences in the amino acid composition of the pentapeptide, the structure of the polyketide chain, and the nature of the α-hydroxy acid.[4][5]

Quantitative Data on Cytotoxic Activity

The cytotoxic activities of this compound and various members of the aurilide family have been evaluated against several cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values.

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | IC₅₀ (µg/mL) |

| This compound | HeLa S3 | 4.3[1][2] |

Table 2: Cytotoxic Activities of the Aurilide Family Members

| Compound | Cell Line | IC₅₀ (nM) |

| Aurilide | HeLa S₃ | 13.2 |

| Aurilide | P388 | 2.4 |

| Aurilide B | HCT116 | 0.25 |

| Aurilide C | HCT116 | 2.5 |

| Lagunamide A | A549 | 1.6 |

| Lagunamide B | A549 | 4.8 |

| Odoamide | HeLa | 0.08 |

Note: Data compiled from multiple sources.[3][4] The specific experimental conditions may vary between studies.

Mechanism of Action

This compound

The precise mechanism of action for this compound's cytotoxicity is still under investigation. As a bromotriterpene, its mode of action is likely distinct from the aurilide family and may involve different cellular targets.

The Aurilide Family: Targeting Prohibitin 1 and Inducing Apoptosis

Extensive research has elucidated the primary mechanism of action for the aurilide family. These compounds induce apoptosis, or programmed cell death, in cancer cells through a mitochondria-dependent pathway.[3][4][6]

The key molecular target of the aurilides is prohibitin 1 (PHB1) , a highly conserved protein primarily located in the inner mitochondrial membrane.[3][4] Prohibitins form a ring-like complex that acts as a scaffold and chaperone, playing crucial roles in mitochondrial integrity, cristae morphogenesis, and cell signaling.

The binding of an aurilide to PHB1 disrupts its normal function, leading to a cascade of events that culminates in apoptosis. This signaling pathway is initiated by the proteolytic processing of Optic Atrophy 1 (OPA1) , a dynamin-like GTPase that regulates mitochondrial fusion and cristae structure.[3][6] The cleavage of OPA1 leads to mitochondrial fragmentation, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[6]

Mandatory Visualizations

Signaling Pathway of Aurilide-Induced Apoptosis

Caption: Signaling pathway of aurilide-induced apoptosis.

Experimental Workflow for Investigating this compound and Aurilides

Caption: General experimental workflow for studying this compound and aurilides.

Logical Relationship: this compound and the Aurilide Family

Caption: Relationship between this compound and the aurilide family.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a 96-well plate format with an adherent cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (this compound or Aurilide family member) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

After 24 hours of cell incubation, remove the medium and add 100 µL of the serially diluted compound to the respective wells.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the compound concentration (log scale).

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cells (e.g., HeLa)

-

Complete culture medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours).

-

Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).

-

-

Cell Harvesting:

-

Harvest the cells (both adherent and floating) by trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Cell Washing:

-

Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate compensation settings for FITC and PI.

-

Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

-

Prohibitin 1 Binding Assay (Co-Immunoprecipitation)

This protocol outlines a general procedure for co-immunoprecipitation (Co-IP) to investigate the interaction between an aurilide and prohibitin 1 (PHB1).

Materials:

-

Cancer cells expressing PHB1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-PHB1 antibody (for immunoprecipitation)

-

Control IgG antibody (from the same species as the anti-PHB1 antibody)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with the aurilide compound or a vehicle control.

-

Wash cells with cold PBS and lyse them on ice with lysis buffer containing inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate). Determine the protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge and collect the supernatant.